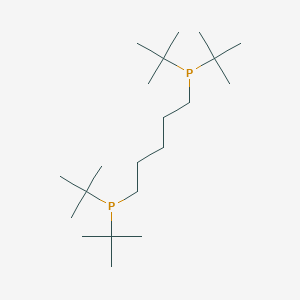

1,5-Bis(di-tert-butylphosphino)pentane

Overview

Description

Synthesis Analysis

The synthesis of 1,5-Bis(di-tert-butylphosphino)pentane involves the preparation of a novel trans-chelating diphosphine, which undergoes triple C-H activation in reaction with [RuCl2(p-cymene)]2 to yield a chiral square-pyramidal 16-electron carbene complex of ruthenium (Kuznetsov, Lough, & Gusev, 2002).

Molecular Structure Analysis

X-ray diffraction studies provide insight into the molecular structure of compounds related to this compound. For instance, the structure of dinuclear gold(I) chloride complexes of bis(diphenylphosphinyl)alkanes, including a variant of the pentane derivative, has been elucidated, demonstrating how these complexes can form chain-like structures or remain as independent molecules based on their conformation and intermolecular interactions (Schmidbaur, Bissinger, Lachmann, & Steigelmann, 1992).

Scientific Research Applications

Organometallic Complex Formation

1,5-Bis(di-tert-butylphosphino)pentane (DtBPP) is utilized in the formation of various organometallic complexes. For instance, it is involved in the cyclometalation with osmium and ruthenium centers, leading to the formation of distinct metal complexes. These include the formation of M(IV) dihydrides and (alkylidene)osmium and (olefin)ruthenium complexes, highlighting its role in complex organometallic chemistry (Gusev & Lough, 2002).

Chiral Carbene Complex Synthesis

DtBPP can also undergo triple C-H activation in reaction with ruthenium to form chiral carbene complexes. This demonstrates its use in creating spatially complex structures, contributing to advancements in chiral chemistry and synthesis (Kuznetsov, Lough, & Gusev, 2002).

Hydrogen Bond Control in Organometallic Compounds

The compound is significant in the study of hydrogen bonds in organometallic compounds. For example, derivatives of {2,6-bis[(di-t-butylphosphino)methyl]phenyl}palladium(II) show varying hydrogen-bonded structures in the solid state, offering insights into the role of weak to medium-strength hydrogen bonding in structural chemistry (Johansson, Öhrström, & Wendt, 2007).

Synthesis of Bis-phosphonium Salts

It is used in the synthesis of bis-phosphonium salts, demonstrating its versatility in organic synthesis and potential applications in creating novel compounds with unique properties (Khasiyatullina et al., 2011).

Coordination and Activation in Electron-Poor Arenes

DtBPP plays a role in the coordination and C-H activation of electron-poor arenes. This is crucial in the field of catalysis and the development of new catalytic processes (Iverson et al., 2002).

X-Ray Diffraction Studies

The compound is also important in structural chemistry, as demonstrated by X-ray diffraction studies of derivatives like 1,5-Bis(2-Formylphenoxy)pentane, providing valuable information about molecular structures (Pervova et al., 2010).

Solid State Structural Analysis

This compound is used in the solid-state structural analysis of new compounds, aiding in understanding the physical and chemical properties of these materials (Żabiński, Maciejewska, & Wolska, 2010).

Catalyst Development

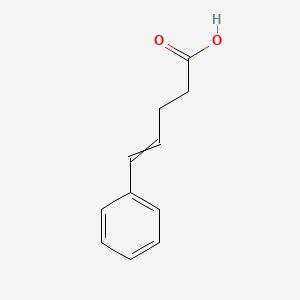

The compound is involved in the development of highly selective catalysts for chemical syntheses, like the synthesis of adipic acid from pentenoic acid mixtures, showcasing its importance in green chemistry and sustainable industrial processes (Low et al., 2015).

Gold Nanocluster Formation

DtBPP is significant in the study of gold nanoclusters, particularly in understanding the growth mechanism of these clusters, which has implications in nanotechnology and materials science (Bao et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

1,5-Bis(di-tert-butylphosphino)pentane is an important phosphine ligand . It primarily targets transition metals, forming stable complexes with them . These complexes play a crucial role in various catalytic reactions .

Mode of Action

The compound interacts with its targets (transition metals) by coordinating with them to form stable complexes . This interaction facilitates various organic synthesis reactions . For instance, it has been found to be an efficient catalyst for the conversion of terminal alkynes into propiolic acids with CO2 .

Biochemical Pathways

The compound affects the biochemical pathways involved in organic synthesis . It plays a significant role in the diene complexation, carbonyl insertion, cycloaddition, reduction, and deoxygenation . The compound’s action on these pathways leads to various downstream effects, including the facilitation of reactions like the conversion of terminal alkynes into propiolic acids .

Result of Action

The result of the compound’s action is the facilitation of various organic synthesis reactions . For example, it acts as an efficient catalyst for the conversion of terminal alkynes into propiolic acids . This demonstrates the compound’s significant impact at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the reactions it catalyzes have been found to proceed efficiently at atmospheric pressure and ambient temperature (25 °C) . Therefore, the compound’s action can be significantly influenced by the conditions under which it’s used.

properties

IUPAC Name |

ditert-butyl(5-ditert-butylphosphanylpentyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46P2/c1-18(2,3)22(19(4,5)6)16-14-13-15-17-23(20(7,8)9)21(10,11)12/h13-17H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOGYLUPNPTZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346411 | |

| Record name | (Pentane-1,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65420-68-0 | |

| Record name | (Pentane-1,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Pentanediylbis[bis(2-methyl-2-propanyl)phosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

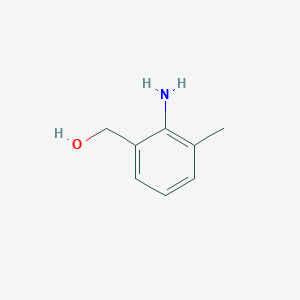

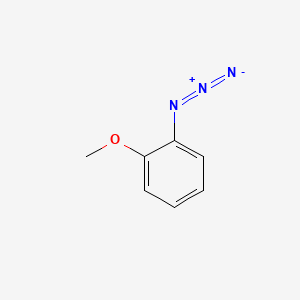

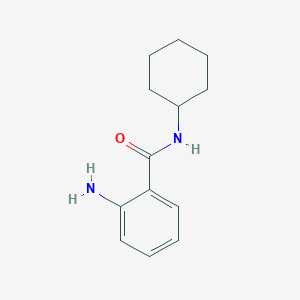

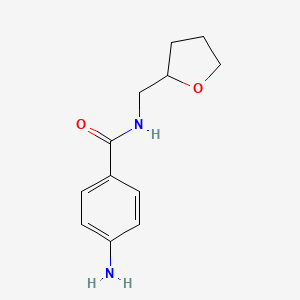

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1,5-bis(di-tert-butylphosphino)pentane influence the formation and stability of ruthenium complexes?

A: The bulky tert-butyl substituents on the phosphine groups of this compound exert significant steric influence on the coordination sphere of metal centers. [] This steric bulk favors the formation of specific isomers. For instance, in the reaction of this compound with polymeric [RuCl2(COD)]n and isoamyl alcohol, a 16-atom-ring binuclear ruthenium complex, [RuHCl(CO)(DtBPP)]2, is isolated. [] This suggests that the ligand's structure promotes the formation of larger ring systems.

Q2: Are there any computational studies investigating the interaction of this compound with ruthenium?

A: Yes, computational studies employing the ONIOM methodology have been successfully used to model ruthenium complexes containing this compound. [] These calculations provided insights into the structural preferences and electronic properties of the complexes, confirming the significant role of the bulky tert-butyl groups in dictating the conformational preference.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.